molecular formula C13H18OS B8078020 4-(2,5-Dimethylphenyl)thian-4-ol

4-(2,5-Dimethylphenyl)thian-4-ol

Cat. No.: B8078020
M. Wt: 222.35 g/mol
InChI Key: NEJZTEPDLMMANC-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)thian-4-ol is a thianol derivative featuring a tetrahydrothiopyran-4-ol core substituted at the 4-position with a 2,5-dimethylphenyl group. The compound’s structure combines a sulfur-containing heterocycle with lipophilic aromatic substituents, which may influence its solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

4-(2,5-dimethylphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-10-3-4-11(2)12(9-10)13(14)5-7-15-8-6-13/h3-4,9,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJZTEPDLMMANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

Core Structure : Naphthalene carboxamide.
Substituents : 2,5-Dimethylphenyl group attached to the amide nitrogen.
Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 ~10 µM). The dimethyl groups enhance lipophilicity, favoring membrane penetration, while their electron-donating nature may stabilize interactions within photosystem II .

Comparison :

  • Electronic Effects : The dimethylphenyl group in this carboxamide is electron-donating, contrasting with fluoro-substituted analogs (e.g., N-(2,5-difluorophenyl)- derivatives), where electron-withdrawing substituents enhance PET inhibition. Despite this, the dimethylphenyl variant retains high activity, suggesting steric and lipophilic factors dominate over electronic effects in this scaffold .

4-(5-(2,5-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide-d4

Core Structure: Benzenesulfonamide with a pyrazole linker. Substituents: 2,5-Dimethylphenyl and trifluoromethyl groups.

Comparison :

  • Substituent Synergy : The combination of dimethylphenyl (electron-donating) and trifluoromethyl (electron-withdrawing) groups may create a balanced electronic profile. In contrast, 4-(2,5-Dimethylphenyl)thian-4-ol lacks such polar substituents, relying solely on methyl groups for lipophilicity .

Structure-Activity Relationship (SAR) Trends

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Substituents Key Properties Bioactivity (IC50) Reference
This compound Tetrahydrothiopyran-4-ol 2,5-Dimethylphenyl High lipophilicity, flexible Not reported N/A
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene carboxamide 2,5-Dimethylphenyl Rigid, π-π stacking capable ~10 µM (PET inhibition)
N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene carboxamide 2,5-Difluorophenyl Electron-withdrawing, polar ~10 µM (PET inhibition)
4-(5-(2,5-Dimethylphenyl)-...benzenesulfonamide-d4 Benzenesulfonamide 2,5-Dimethylphenyl, CF3 Polar, metabolically stable Not reported

Key Observations:

Substituent Position: Para-substituted dimethyl groups (2,5-) optimize steric compatibility in naphthalene carboxamides, whereas meta-substitution (3,5-) reduces activity . This trend may extrapolate to thianol derivatives.

Lipophilicity : Methyl groups enhance membrane permeability in PET inhibitors, a property likely shared by this compound.

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